(1-Chloroethyl)benzene
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 140.61 g/mol . This compound is characterized by the presence of a chlorine atom attached to an ethyl group, which is further bonded to a benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances .
Mechanism of Action
Target of Action
(1-Chloroethyl)benzene, also known as alpha-chloroethylbenzene, is a derivative of benzene, which is a widely studied compound in organic chemistry
Mode of Action
Benzene derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) adds to the aromatic ring, followed by the loss of a halide anion . This two-step mechanism could potentially apply to this compound, given its structural similarity to benzene.
Biochemical Pathways
Benzene and its derivatives have been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
The compound’s physical properties such as boiling temperature, critical temperature, and critical pressure have been documented . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Benzene and its derivatives have been associated with various health effects, including leukemia
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to benzene has been shown to be influenced by factors such as smoking habit and exposure to urban traffic . Similar environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of styrene with hydrogen chloride (HCl) in the presence of a catalyst. The reaction proceeds via the formation of a chloronium ion intermediate, which then undergoes rearrangement to form this compound .
Another method involves the hydrochlorination of ethylbenzene. This reaction typically occurs in the liquid phase and requires the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of ethylbenzene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: It can be reduced to ethylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include phenylethanol, phenylethylamine, and phenylethylthiol.
Oxidation: Products include acetophenone and phenylacetaldehyde.
Reduction: The major product is ethylbenzene.
Scientific Research Applications
(1-Chloroethyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene (C6H5Cl): Similar to (1-Chloroethyl)benzene but lacks the ethyl group.
Benzyl Chloride (C6H5CH2Cl): Contains a benzyl group instead of an ethyl group.
Ethylbenzene (C8H10): Similar structure but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an ethyl group attached to the benzene ring. This combination makes it highly reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870747 | |
Record name | (1-Chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-65-1 | |
Record name | 1-Phenylethyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenylethyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (1-chloroethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-CHLOROETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1-Chloroethyl)benzene in polymer synthesis?
A: this compound acts as an effective initiator in cationic polymerization reactions. [, , , ] This means it can initiate the chain growth process, leading to the formation of polymers.
Q2: Can you elaborate on the specific role of this compound in living cationic polymerization?
A: Research indicates that this compound, in conjunction with SnCl4 and 2,6-di-tert-butylpyridine, facilitates the living cationic polymerization of styrene. [, ] This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control stems from the ability to minimize undesirable side reactions, like chain termination or chain transfer, resulting in predictable and uniform polymer chains. []
Q3: Are there any limitations to using this compound as an initiator?
A: While effective, employing this compound as an initiator necessitates careful control of reaction conditions. [] The absence of 2,6-di-tert-butylpyridine, for example, can lead to a broader molecular weight distribution in the resulting polystyrene, indicating less control over the polymerization process. []
Q4: Beyond styrene, are there other monomers this compound can polymerize?
A: Yes, research demonstrates the successful use of this compound/SnCl4/2,6-di-tert-butylpyridine system for synthesizing ABA triblock copolymers composed of styrene and p-methylstyrene. [] This highlights the versatility of this compound in facilitating the creation of more complex polymer architectures.
Q5: Are there studies on the structural properties of this compound?
A: Yes, research utilizing Infrared (IR) and Raman spectroscopy alongside computational methods has been conducted to analyze the structural characteristics of this compound. [] This type of research helps to understand the molecule's vibrational modes and electronic structure, which can further inform its reactivity and behavior in chemical reactions.
Q6: How does the structure of this compound relate to its reactivity?
A: Studies have explored the chemoselectivity of methylation reactions involving compounds with both aldehyde and ketone functional groups. [] While not directly focusing on this compound, the research elucidates how the presence of specific reagents can influence the reactivity of different functional groups, providing insights into potential reaction pathways involving this compound and its derivatives.
Q7: Beyond polymerization, are there other applications of this compound?
A: this compound serves as a reactant in asymmetric electrocarboxylation with carbon dioxide (CO2). [] Metal-Organic Frameworks (MOFs) with amino groups act as catalysts in this process, converting this compound into optically active 2-phenylpropionic acid. [] This highlights the potential of this compound in producing valuable chiral compounds relevant to various chemical industries.
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